N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide
Description
N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide (referred to as the "parent compound" or 3 in ) is a sulfonamide derivative with a methoxy group at the 2-position and a methyl group at the 6-position on the aniline ring. This compound serves as a structural template for derivatives with modified substituents to enhance biological activity .
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2-methoxy-6-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-7-9-13(10-8-11)20(17,18)16-15-12(2)5-4-6-14(15)19-3/h4-10,16H,1-3H3 |
InChI Key |
ZWMIYPYGJLWOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-6-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methylphenyl-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-Methoxy-6-methylphenyl)-4-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-6-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Key Observations
Antibacterial Activity :
- The parent compound (3 ) shows moderate inhibition against E. coli (IC₅₀ = 9.22 μg/mL) but is inactive against S. typhi. In contrast, 5a exhibits broader activity, including against S. typhi, likely due to the bromoethyl group enhancing membrane permeability .
- Derivatives with bulky substituents (e.g., 5c , 5e ) lose antibacterial activity but gain lipoxygenase inhibition, suggesting a trade-off between target specificity and structural bulk .
Enzyme Inhibition :
- Lipoxygenase inhibition is exclusive to 5c and 5e (IC₅₀ ~85–89 mM), which feature phenylpropyl and chlorobenzyl groups. The parent compound lacks this activity, indicating that enzyme binding requires extended hydrophobic substituents .
Crystal packing: The N-(4-Aminophenyl) derivative () forms a 3D hydrogen-bonded network via N–H⋯O/N interactions, unlike the parent compound, which lacks amino groups for such interactions .
Therapeutic Potential: The pyridyl derivative () highlights sulfonamides' versatility in anticancer drug design, while the parent compound’s moderate antibacterial profile positions it as a lead for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
